2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione
Description
The compound 2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 1023532-89-9) is a derivative of 1H-indene-1,3(2H)-dione, featuring a 2-chloro-5-nitrophenyl substituent at the methylene position. Its molecular formula is C₁₆H₉ClN₂O₄ (molecular weight: 328.71 g/mol) .
Properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO4/c17-14-6-5-10(18(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVZHPDFDYTGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[(2-chloro-5-nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities of indole derivatives, it can be inferred that the compound likely affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the broad range of biological activities of indole derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its therapeutic potential.
Biological Activity
2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, also known as a derivative of indene-1,3-dione, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's molecular formula is with a molar mass of 328.71 g/mol . Its structural characteristics suggest various mechanisms of action that can be explored for therapeutic applications.
Understanding the physicochemical properties of this compound is crucial for evaluating its biological activity. The boiling point is predicted to be around 528.8 °C, and the density is approximately 1.544 g/cm³ . These properties can influence the solubility and bioavailability of the compound in biological systems.
Biological Activity
The biological activities associated with this compound include:
Antimicrobial Activity
Research indicates that derivatives of indene-1,3-dione exhibit significant antimicrobial properties. A study demonstrated that certain analogs possess inhibitory effects against various bacterial strains, suggesting potential use as antibacterial agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of indene-1,3-dione derivatives. For instance, a case study reported that compounds similar to this compound showed cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus. |
| Study B | Showed cytotoxic effects on HeLa and MCF-7 cancer cell lines with IC50 values below 20 µM. |
| Study C | Reported a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Indene-dione derivatives are characterized by their substituted arylidene or heterocyclic groups. Key structural analogs and their substituent effects are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Physicochemical and Computational Insights
- Energy Gap and Reactivity : Density functional theory (DFT) studies on analogs reveal that electron-withdrawing groups lower the HOMO-LUMO gap, increasing reactivity . The target compound’s nitro group likely amplifies this effect, making it more reactive in electron-transfer processes.
- Solubility and RM Values: Analogs with hydroxyl or indolyl groups exhibit higher RM values (chromatographic mobility), indicating greater hydrophilicity . The target’s nitro group may reduce solubility in non-polar solvents compared to tert-butyl-substituted derivatives.
Q & A
Q. What are the established synthetic routes for 2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, and what are their key reaction conditions?
The compound can be synthesized via a condensation reaction between phthalide and 2-chloro-5-nitrobenzaldehyde. Sodium methoxide in ethyl acetate is typically used as a base to deprotonate phthalide, facilitating nucleophilic attack on the aldehyde. The reaction proceeds under reflux for 6–8 hours, yielding the target compound after purification by recrystallization (e.g., using ethanol). Elemental analysis and spectroscopic methods (NMR, IR) confirm purity, with deviations in elemental results within ±0.4% indicating high fidelity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the nitrophenyl and indene-dione moieties. The methylene proton typically appears as a singlet near δ 8.5–9.0 ppm.
- X-ray Crystallography : Single-crystal analysis resolves the planar geometry of the indene-dione core and the spatial orientation of the chloro-nitro substituent. Data can be cross-validated against the Protein Data Bank (PDB) for structural consistency .
- IR Spectroscopy : Strong carbonyl stretches (C=O) near 1700–1750 cm and nitro group vibrations (~1520 cm) confirm functional groups .
Q. How does the electronic nature of the 2-chloro-5-nitrophenyl group influence the compound’s reactivity?
The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the benzaldehyde derivative, accelerating condensation with phthalide. However, steric hindrance from the nitro group may reduce reaction yields, necessitating optimized stoichiometry (e.g., 1.2:1 aldehyde-to-phthalide ratio). Computational studies (DFT) can model charge distribution to predict reactivity trends .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production for mechanistic studies?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalyst Screening : Transition metal catalysts (e.g., Cu(I)) could enhance condensation efficiency, though this requires testing to avoid side reactions.
- By-product Analysis : HPLC-MS identifies impurities, guiding recrystallization or column chromatography adjustments. Pilot-scale trials should monitor exothermicity to ensure safety .
Q. How should contradictions in reported structural data (e.g., bond lengths vs. computational models) be resolved?
- Experimental Validation : Single-crystal X-ray diffraction provides definitive bond lengths and angles. Compare with DFT-optimized structures (e.g., using Gaussian or MOE software) to assess deviations.
- Dynamic NMR : For flexible regions (e.g., methylene bridge), variable-temperature NMR probes conformational dynamics, resolving discrepancies between static models and observed data .
Q. What methodological approaches are recommended for evaluating the compound’s potential biological activity?
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Cytotoxicity assays (e.g., MTT on cancer cell lines) assess anticancer potential.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro position) to identify critical functional groups. Molecular docking (PDB ligands) predicts binding affinity to target proteins like kinases .
Q. How can environmental fate studies be designed to assess ecological risks?
- Degradation Pathways : Use HPLC-UV/MS to monitor hydrolysis/photolysis products under simulated environmental conditions (pH 4–9, UV light).
- Ecotoxicology : Acute toxicity tests on Daphnia magna or algae quantify EC values. Bioconcentration factors (BCF) are calculated via octanol-water partitioning (log P) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
